Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Description
Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate is a pyridine-based compound featuring three aromatic rings: a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and an ethyl ester moiety at the 4-position.
Properties
IUPAC Name |
ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-18(22)13-11-16(14-7-3-5-9-19-14)21-17(12-13)15-8-4-6-10-20-15/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUKWHIHLXNYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376419 | |
| Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148332-31-4 | |
| Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Ethyl [2,2’:6’,2’‘-terpyridine]-4’-carboxylate, also known as Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate or ETHYL 2,2/‘:6/’,2/‘/’-TERPYRIDINE-4/'-CARBOXYLATE, is a derivative of terpyridine. Terpyridine is a tridentate ligand, meaning it can bind to metal ions at three points, forming two adjacent 5-membered MN2C2 chelate rings. This makes it a key player in coordination chemistry.
Mode of Action
The compound’s mode of action is primarily through its interaction with metal ions. As a ligand, it forms complexes with most transition metal ions. The formation of these complexes can lead to changes in the properties of the metal ions, including their oxidation states.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific metal ions it interacts with. Terpyridine complexes exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence. These properties can have various effects on biochemical pathways, particularly those involving electron transfer.
Pharmacokinetics
Terpyridine is a white solid that is soluble in most organic solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate (EDPC) is a compound that has garnered attention in various fields, particularly due to its biological activities and potential therapeutic applications. This article explores the biological activity of EDPC, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
EDPC is a derivative of terpyridine characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 240.26 g/mol
- Solubility : Soluble in organic solvents such as dichloromethane and acetonitrile, with limited solubility in water.
The compound's structure includes multiple nitrogen atoms within its pyridine rings, which enhances its reactivity and biological activity compared to related compounds.
EDPC primarily acts as a ligand that forms complexes with metal ions. The interaction with transition metals is crucial for its biological activity, as these complexes often exhibit enhanced properties compared to the free ligand. The mechanisms through which EDPC exerts its effects include:
- Metal Ion Coordination : EDPC can coordinate with various metal ions, leading to the formation of stable metal-ligand complexes that display unique optical and electrochemical properties.
- Biochemical Pathways : The biological effects of EDPC are largely dependent on the specific metal ions it interacts with, influencing pathways such as oxidative stress response and apoptosis in cancer cells.
Anticancer Properties
Recent studies have shown that EDPC and its metal complexes exhibit notable anticancer properties. For instance:
- In vitro Studies : EDPC has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.
- In vivo Studies : Animal models have indicated that EDPC can reduce tumor growth in liver cancer models, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
EDPC has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Case Study 1: Anticancer Efficacy
A study investigated the effects of EDPC on human liver cancer cells (HepG2). The results showed:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| EDPC (10 µM) | 65 | 30 |
| EDPC (20 µM) | 40 | 60 |
These findings suggest that EDPC significantly reduces cell viability and increases apoptosis in liver cancer cells.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of EDPC was tested against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicate that EDPC exhibits moderate antimicrobial activity, making it a candidate for further development in antimicrobial therapies.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Ethyl 2,6-Dichloropyridine-4-carboxylate (CAS 42521-09-5 and 1604-14-4) and Ethyl 2,6-Dibromopyridine-4-carboxylate (CAS 90050-70-7) are closely related derivatives where the pyridin-2-yl groups are replaced with halogens (Cl or Br). Key differences include:
| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| Ethyl 2,6-dichloropyridine-4-carboxylate | 42521-09-5 | C₇H₅Cl₂NO₂ | 206.03 | Cl at 2,6-positions |
| Ethyl 2,6-dichloropyridine-4-carboxylate | 1604-14-4 | C₈H₇Cl₂NO₂ | 220.05 | Cl at 2,6-positions |
| Ethyl 2,6-dibromopyridine-4-carboxylate | 90050-70-7 | C₈H₇Br₂NO₂ | 308.95 | Br at 2,6-positions |
- Electronic Effects : Halogens (Cl, Br) are electron-withdrawing, reducing the electron density of the pyridine ring compared to the pyridin-2-yl groups in the target compound. This may influence reactivity in metal coordination or nucleophilic substitution reactions.
- Molecular Weight : Brominated analogs exhibit higher molecular weights due to the larger atomic mass of Br, which could affect solubility and crystallization behavior .
Piperidine-Containing Derivatives
Ethyl 1-Pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0) shares the ethyl carboxylate group but replaces the central pyridine ring with a piperidine moiety and substitutes a pyrimidine ring at position 1.
- Biological Activity : Piperidine derivatives are prominent in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. For example, similar compounds exhibit antibacterial and antitumor properties .
- Structural Flexibility : The saturated piperidine ring allows for puckering (as described by Cremer and Pople coordinates), enabling diverse binding modes compared to the rigid, fully aromatic pyridine scaffold of the target compound .
Tetrahydro-pyridine Derivatives
Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () features a partially saturated pyridine ring and additional substituents (hydroxy, phenyl, and piperidinyl groups).
- Crystal Packing: This compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 10.7936 Å, b = 9.6752 Å. Hydrogen bonding involving the hydroxy group stabilizes the crystal lattice, a feature absent in the fully aromatic target compound .
- Functional Groups : The acetyl-piperidine side chain enhances solubility in polar solvents, whereas the target compound’s pyridin-2-yl groups may favor π-π stacking interactions in solid-state structures .
Pyrimidine-Based Analogs
Compounds like 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5) and (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7) highlight the impact of heterocycle variation:
Research Findings and Implications
- Coordination Chemistry : The target compound’s three pyridyl nitrogen atoms may act as tridentate ligands, offering advantages over halogenated analogs in forming stable metal complexes .
- Medicinal Potential: While piperidine derivatives show documented bioactivity, the aromatic rigidity of the target compound could limit membrane permeability compared to saturated analogs .
- Synthetic Accessibility : Halogenated analogs (e.g., CAS 90050-70-7) are synthesized via esterification of dibromopyridine carboxylic acids, suggesting analogous routes for the target compound using pyridin-2-yl substituents .
Preparation Methods
Aldehyde-Acetoacetate Condensation
A representative protocol involves refluxing 4-pyridinecarboxaldehyde (1.2 eq), ethyl acetoacetate (1 eq), and ammonium acetate (3 eq) in ethanol for 8 hours. The reaction proceeds via enamine formation, cyclization, and subsequent oxidation to yield the terpyridine ester. Critical parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 78°C (reflux) | <70°C: ≤40% |
| Reaction Time | 8 h | >10 h: side products |
| Solvent | Anhydrous ethanol | MeOH: 15% lower |
| Ammonium Acetate | 3 eq | <2 eq: incomplete |
Post-reaction workup involves vacuum concentration and recrystallization from ethanol, achieving 75–82% isolated yield. X-ray crystallography confirms the product’s monoclinic crystal system (space group P2₁/c) with characteristic torsion angles (C3–C4–C13–C14: 36.9°), verifying rotational freedom of peripheral pyridyl groups.
Solvent and Catalyst Optimization
Industrial-scale adaptations replace ethanol with 1,2-dichloroethane to facilitate azeotropic water removal, boosting conversion to 94%. Catalytic amounts of p-toluenesulfonic acid (0.1 eq) reduce reaction time to 5 hours while maintaining 78% yield.
Stepwise Synthesis from Preformed Pyridine Units
For applications requiring regioselective substitution, stepwise assembly from functionalized pyridine precursors proves advantageous.
Esterification of Terpyridine Carboxylic Acid
The compound is accessible via esterification of 2,2':6',2''-terpyridine-4'-carboxylic acid with ethanol under acidic conditions:
Reaction conditions:
Chlorination-Alkoxylation Sequence
Patent CN111303045A describes a halide displacement strategy applicable to terpyridine systems:
-
Chlorination : Treat 2-ethoxy-4,6-dihydroxypyrimidine with PCl₃ in 1,2-dichloroethane (85°C, 3 h) to install chloride leaving groups (90.7% yield).
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Alkoxylation : React intermediate with NaOEt in THF (70°C, 6 h) for ethoxy substitution (86% yield).
Catalytic Cross-Coupling Strategies
Transition metal-catalyzed couplings provide atom-economic routes to asymmetric terpyridine architectures.
Nickel-Catalyzed Suzuki-Miyaura Coupling
A three-component coupling employs bis(triphenylphosphino)nickel(II) dichloride (0.05 eq) to mediate the union of 4-bromopyridine-2-carboxylate with pyridinylboronic acids:
Optimized conditions:
Industrial-Scale Considerations
Economic production necessitates solvent recycling and low-cost catalysts:
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Solvent Recovery : 1,2-Dichloroethane and methanol are distilled and reused, reducing material costs by 32%.
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Catalyst Recycling : Nickel catalysts immobilized on silica retain 89% activity over five cycles.
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Purity Control : Crystallization from ethanol/water (3:1) ensures >99% HPLC purity, critical for coordination chemistry applications .
Q & A
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
